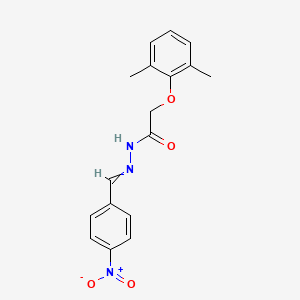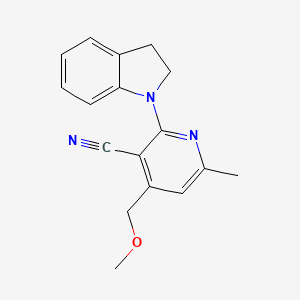![molecular formula C16H16F3N3S B5839364 1-[4-(Dimethylamino)phenyl]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5839364.png)
1-[4-(Dimethylamino)phenyl]-3-[3-(trifluoromethyl)phenyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Dimethylamino)phenyl]-3-[3-(trifluoromethyl)phenyl]thiourea is a thiourea derivative known for its unique chemical properties and applications in various fields. This compound features a dimethylamino group attached to a phenyl ring and a trifluoromethyl group attached to another phenyl ring, connected by a thiourea linkage. Its structure imparts significant reactivity and potential for diverse applications.
Preparation Methods
The synthesis of 1-[4-(Dimethylamino)phenyl]-3-[3-(trifluoromethyl)phenyl]thiourea typically involves the reaction of 4-(dimethylamino)aniline with 3-(trifluoromethyl)benzoyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired thiourea derivative .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
1-[4-(Dimethylamino)phenyl]-3-[3-(trifluoromethyl)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles like amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[4-(Dimethylamino)phenyl]-3-[3-(trifluoromethyl)phenyl]thiourea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a catalyst in various organic transformations.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 1-[4-(Dimethylamino)phenyl]-3-[3-(trifluoromethyl)phenyl]thiourea involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, its gibberellin-like activity in plants is attributed to its ability to interact with the gibberellin receptor, promoting plant growth and development .
Comparison with Similar Compounds
1-[4-(Dimethylamino)phenyl]-3-[3-(trifluoromethyl)phenyl]thiourea can be compared with other thiourea derivatives, such as:
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its role as a catalyst in organic transformations.
1-Phenethyl-3-[3-(trifluoromethyl)phenyl]thiourea: Exhibits high gibberellin-like activity and is used as a plant growth regulator.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and biological activity, making it valuable for various applications.
Properties
IUPAC Name |
1-[4-(dimethylamino)phenyl]-3-[3-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3S/c1-22(2)14-8-6-12(7-9-14)20-15(23)21-13-5-3-4-11(10-13)16(17,18)19/h3-10H,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWBQASSCIZJJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=S)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-ethoxyphenyl)-4-[(4-nitrophenyl)methyl]piperazine](/img/structure/B5839297.png)


![N'-[2-(2-chlorophenoxy)acetyl]-4-fluorobenzohydrazide](/img/structure/B5839323.png)



![2-ethoxy-1-[(3-fluorophenyl)methoxy]-4-[(E)-2-nitroethenyl]benzene](/img/structure/B5839343.png)
![4-methyl-3-[(3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5839350.png)
![3-bromo-4-ethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5839358.png)
![2-[(4-phenylbutanoyl)amino]benzoic acid](/img/structure/B5839367.png)
![15-ethylsulfanyl-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B5839374.png)
![(1Z)-2-(2,4-dichlorophenyl)-N'-({[4-(propan-2-yl)phenoxy]acetyl}oxy)ethanimidamide](/img/structure/B5839385.png)
